molecular formula C19H18N4O2S B11406500 N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No.: B11406500
M. Wt: 366.4 g/mol
InChI Key: BOFHPPGXVQZTPU-UHFFFAOYSA-N
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Description

N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, and a benzenesulfonamide group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE typically involves multiple steps One common method is the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone to form the quinoline ringThe final step involves the sulfonation of the quinoline ring with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine
  • N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Uniqueness

N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE is unique due to its specific structural features, such as the propyl group on the pyrazole ring and the benzenesulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H18N4O2S/c1-2-12-23-19-16(13-14-8-6-7-11-17(14)20-19)18(21-23)22-26(24,25)15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3,(H,21,22)

InChI Key

BOFHPPGXVQZTPU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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